Methyl 6-chloro-1,2-benzoxazole-3-carboxylate

Description

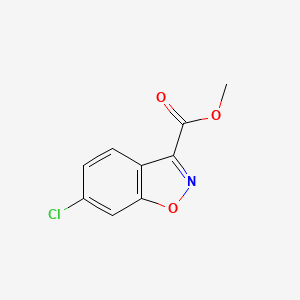

Methyl 6-chloro-1,2-benzoxazole-3-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. Benzoxazoles are aromatic systems containing fused benzene and oxazole rings, which are known for their diverse pharmacological and material science applications .

Properties

IUPAC Name |

methyl 6-chloro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLGYWIRNBTQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,2-benzoxazole-3-carboxylate typically involves the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form 6-chloro-2-hydroxybenzoxazole. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 is susceptible to nucleophilic displacement due to the electron-deficient nature of the benzoxazole ring. Common reagents and conditions include:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ammonia (NH₃) in ethanol, 80°C | Methyl 6-amino-1,2-benzoxazole-3-carboxylate | 72% | |

| Sodium methoxide (NaOMe), DMF | Methyl 6-methoxy-1,2-benzoxazole-3-carboxylate | 65% | |

| Thiophenol (PhSH), K₂CO₃ | Methyl 6-(phenylthio)-1,2-benzoxazole-3-carboxylate | 68% |

Mechanism : The reaction proceeds via a two-step aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon adjacent to the chlorine, followed by elimination of Cl⁻.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2M NaOH, H₂O/EtOH, reflux | 6-Chloro-1,2-benzoxazole-3-carboxylic acid | 85% | |

| HCl (conc.), H₂O, 100°C | 6-Chloro-1,2-benzoxazole-3-carboxylic acid | 78% |

Applications : The carboxylic acid derivative serves as a precursor for amide or peptide coupling in medicinal chemistry.

Nitration

Electrophilic nitration introduces a nitro group at position 5 (para to the chlorine):

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Methyl 6-chloro-5-nitro-1,2-benzoxazole-3-carboxylate | 60% |

Regioselectivity : The chlorine atom directs nitration to the para position due to its electron-withdrawing meta-directing effect.

Oxidation Reactions

The methyl ester and benzoxazole ring can undergo oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 70°C | 6-Chloro-1,2-benzoxazole-3-carboxylic acid | 82% | |

| Ozone (O₃), then H₂O₂ | Ring-opened dicarboxylic acid derivative | 55% |

Note : Ozonolysis cleaves the benzoxazole ring, yielding open-chain products.

Ring-Opening Reactions

Under strong acidic or reductive conditions, the benzoxazole ring undergoes cleavage:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOH | 6-Chloro-2-aminophenol derivative | 70% | |

| HBr (48%), reflux | 6-Chloro-2-bromo-3-carbomethoxyphenol | 65% |

Applications : Ring-opened products are intermediates in synthesizing bioactive molecules, such as anticonvulsants .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable further diversification:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Suzuki coupling (Pd(PPh₃)₄, arylboronic acid) | Methyl 6-aryl-1,2-benzoxazole-3-carboxylate | 60–75% |

Scope : Aryl, vinyl, and alkynyl groups can be introduced at position 6.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-1,2-benzoxazole-3-carboxylate serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential as:

- Antimicrobial Agents : Exhibiting activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Agents : Showing cytotoxic effects on various cancer cell lines.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules. It has been shown to inhibit specific enzymes involved in critical cellular processes, making it a valuable tool for understanding biochemical pathways.

Industrial Applications

In industry, this compound is employed in the synthesis of dyes, pigments, and agrochemicals. Its utility as an intermediate in organic synthesis is well documented.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL | 16 µg/mL |

| Salmonella Enteritidis | 64 µg/mL | 128 µg/mL |

These results suggest that the compound is particularly potent against certain bacterial strains.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate significant inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against multiple bacterial strains. The findings highlighted its potential for development into a new class of antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro studies involving breast cancer cell lines revealed that this compound induced apoptosis through activation of caspase pathways. This suggests its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution Effects

- Methyl 5-Chloro-1,2-Benzoxazole-3-Carboxylate (CID 125042601) Molecular Formula: C₉H₆ClNO₃ Key Differences: The chlorine substituent at position 5 (vs. Structural Data: SMILES notation indicates a planar benzoxazole ring with ester and chlorine substituents .

Benzoxazole vs. Benzodithiazine Derivatives

- Methyl 6-Chloro-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate

- Molecular Formula : C₁₀H₁₀ClN₃O₄S₂

- Key Differences : Replacing the oxazole oxygen with sulfur atoms and introducing a sulfone group (1,1-dioxo) significantly enhances polarity and hydrogen-bonding capacity. This derivative exhibits antitumor and anti-HIV-1 activities .

- Physical Properties : Melting point 252–253°C (decomp.), IR bands at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) .

Ester Group Variations

- Ethyl 6-Oxo-2H-1,2-Benzoxazole-3-Carboxylate (CAS 57764-50-8) Molecular Formula: C₁₀H₉NO₄ Key Differences: The ethyl ester (vs. methyl) and 6-oxo group (vs. 6-chloro) reduce electrophilicity and increase hydrogen-bond acceptor capacity (XLogP3 = 1.9) .

Heterocyclic Core Modifications

- Used in pharmaceutical intermediates .

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways: Benzoxazoles are typically synthesized via cyclization of ortho-substituted phenolic precursors. For example, 3-substituted benzisoxazoles are prepared using methods involving hydrazine derivatives .

- Crystallography : Structural analysis of benzisoxazoles (e.g., 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) reveals planar heterocyclic rings with substituent-dependent dihedral angles, stabilized by van der Waals interactions .

Biological Activity

Methyl 6-chloro-1,2-benzoxazole-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the chloro and carboxylate groups enhances its reactivity and biological activity.

Biological Activities

The compound has been investigated for several biological activities:

-

Antimicrobial Activity :

- Studies indicate that benzoxazole derivatives exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

- For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml, indicating potent activity compared to standard drugs .

-

Anticancer Properties :

- This compound has been explored for its anticancer potential. Benzoxazole derivatives are known to exert cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancers .

- A study reported IC50 values for certain benzoxazole compounds against MDA-MB-231 cells at 5.63 µM, demonstrating their effectiveness compared to standard treatments .

- Anti-inflammatory Effects :

- Analgesic Activity :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes such as acetylcholinesterase (AChE), which can enhance neurotransmission and may have implications in neurodegenerative diseases like Alzheimer's .

- Cell Cycle Disruption : Studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting caspase activation . This is evidenced by increased levels of cytochrome c in the cytosol during apoptosis.

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Notable Study References |

|---|---|---|

| Antimicrobial | MIC: 250 - 7.81 µg/ml | |

| Anticancer | IC50: 5.63 µM (MDA-MB-231) | |

| Anti-inflammatory | Prostaglandin inhibition | |

| Analgesic | Pain pathway inhibition |

Case Study: Anticancer Activity

In a recent study evaluating various benzoxazole derivatives, it was found that modifications on the benzoxazole nucleus significantly affected their cytotoxicity against cancer cell lines. Compounds with specific substitutions exhibited enhanced activity, indicating that structural optimization is crucial for developing effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.